molecular formula C18H23N5O4 B2852533 2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-propylacetamide CAS No. 941960-07-2

2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-propylacetamide

Cat. No.: B2852533
CAS No.: 941960-07-2
M. Wt: 373.413
InChI Key: TZDZYGCXZAYGSZ-UHFFFAOYSA-N
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Description

The compound “2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-propylacetamide” is a complex organic molecule. It is related to the class of compounds known as imidazotriazines . These compounds have been studied for their potential in targeted cancer therapy .


Synthesis Analysis

The synthesis of similar compounds involves the use of β-keto-N-acylsulfonamides with hydrazine salts to provide 3,6-disubstituted-1,2,4-triazines . Another approach involves the use of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles .

Future Directions

The future directions for research on this compound could involve further exploration of its potential in targeted therapy, given the interest in similar compounds for their role in kinase inhibition . Additionally, the development of convenient methods for the synthesis of new derivatives of similar compounds is always in demand .

Properties

IUPAC Name

2-[8-(4-ethoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4/c1-3-9-19-15(24)12-23-17(26)16(25)22-11-10-21(18(22)20-23)13-5-7-14(8-6-13)27-4-2/h5-8H,3-4,9-12H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDZYGCXZAYGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=O)C(=O)N2CCN(C2=N1)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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